molecular formula C23H30N2O3 B11392042 N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11392042
M. Wt: 382.5 g/mol
InChI Key: LOHADAVWONDICA-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by the presence of a methoxyphenyl group, a piperidinyl group, and a methylphenoxy group attached to an acetamide backbone. It has garnered interest in the scientific community due to its potential pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride.

    Amidation: The acyl chloride is then reacted with piperidine to form the intermediate N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide.

    Etherification: The final step involves the reaction of the intermediate with 3-methylphenol in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide.

    Reduction: Formation of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)ethylamine.

    Substitution: Formation of various substituted phenoxy acetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological activities, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. It is believed to act on certain receptors or enzymes, modulating their activity and leading to the observed pharmacological effects. The exact molecular pathways and targets are still under investigation, but it is hypothesized to involve modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its methoxyphenyl and piperidinyl groups contribute to its receptor binding affinity, while the methylphenoxy group enhances its lipophilicity and membrane permeability.

Properties

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C23H30N2O3/c1-18-7-6-8-21(15-18)28-17-23(26)24-16-22(25-13-4-3-5-14-25)19-9-11-20(27-2)12-10-19/h6-12,15,22H,3-5,13-14,16-17H2,1-2H3,(H,24,26)

InChI Key

LOHADAVWONDICA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3

Origin of Product

United States

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